[3-(Dimethylamino)propyl]hydrazine
Description
[3-(Dimethylamino)propyl]hydrazine is a chemical entity that combines the structural features of a hydrazine (B178648) and an aminoalkyl group. Its investigation is predicated on the unique and versatile chemical properties inherent to these two functional moieties. The compound, often handled as its more stable dihydrochloride (B599025) salt, presents opportunities for novel synthetic transformations. americanelements.combiosynth.com
| Property | Value |
| IUPAC Name | 3-hydrazinyl-N,N-dimethylpropan-1-amine |
| Chemical Formula | C₅H₁₅N₃ |
| Molecular Weight | 117.19 g/mol |
| CAS Number | 3762-38-7 |
| SMILES | CN(C)CCCNN |
| Predicted XlogP | -0.6 |
| Data sourced from PubChemLite and other chemical suppliers. uni.lubldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
3-hydrazinyl-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3/c1-8(2)5-3-4-7-6/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTKWFIHTBVNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277756 | |
| Record name | 3-Hydrazinyl-N,N-dimethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3762-38-7 | |
| Record name | 3-Hydrazinyl-N,N-dimethyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3762-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydrazinyl-N,N-dimethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Routes for 3 Dimethylamino Propyl Hydrazine
Established Synthetic Pathways to [3-(Dimethylamino)propyl]hydrazine, e.g., from N,N-Dimethylaminochloropropane and Hydrazine (B178648) Hydrate
An established and direct method for the synthesis of this compound involves the nucleophilic substitution reaction between a suitable N,N-dimethylaminopropyl halide and a hydrazine source. A common pathway utilizes N,N-Dimethylaminochloropropane hydrochloride as the starting material and hydrazine hydrate as the nucleophile.
In this synthesis, N,N-Dimethylaminochloropropane hydrochloride is treated with hydrazine monohydrate in the presence of a base, such as potassium carbonate, to neutralize the hydrochloride salt and facilitate the reaction. The reaction is typically carried out in an aqueous medium. The hydrazine, being a potent nucleophile, displaces the chloride ion from the propyl chain to form the desired product. One documented procedure reports a yield of 31% for this conversion when conducted in water for one hour molaid.com. The synthesis of the precursor, N,N-dimethylaminopropyl chloride hydrochloride, can be achieved by reacting 3-dimethylamino-1-propanol with thionyl chloride chemicalbook.com.
The key parameters for this established synthetic route are summarized in the table below.
| Parameter | Description |
| Starting Material | N,N-Dimethylaminochloropropane hydrochloride |
| Reagent | Hydrazine monohydrate |
| Base | Potassium carbonate |
| Solvent | Water |
| Reaction Time | 1.0 hour |
| Reported Yield | 31% |
Exploration of Alternative and Optimized Synthetic Strategies
While direct alkylation of hydrazine is a straightforward approach, alternative strategies common in hydrazine synthesis could potentially be adapted for this compound, offering different precursor options or improved reaction profiles.
One potential alternative involves the reduction of a corresponding N-nitroso compound. For instance, a well-known method for preparing unsymmetrical dimethylhydrazine is the reduction of N-nitrosodimethylamine using a reducing agent like zinc dust in acetic acid orgsyn.org. A similar strategy could be conceptualized for the target molecule, which would involve the synthesis and subsequent reduction of N-nitroso-N-(3-chloropropyl)-N,N-dimethylamine, followed by reaction with hydrazine.
Another general method for preparing substituted hydrazines is the reductive alkylation of an acid hydrazide, followed by a cleavage step google.com. This two-step procedure involves first reacting an acid hydrazide with formaldehyde to form an N,N-dimethyl-2-acylhydrazine intermediate. This intermediate is then cleaved, either through base hydrolysis or reaction with hydrazine, to yield the 1,1-disubstituted hydrazine google.com. Adapting this to this compound would require a precursor containing the propyl chain attached to the acyl group. These conceptual pathways represent opportunities for further research to optimize the synthesis of this specific compound.
Principles of Green Chemistry Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact, improve safety, and enhance efficiency. These principles can be extrapolated from modern synthetic methods developed for related compounds like hydrazides and hydrazones.
A key area of improvement is the use of alternative energy sources to drive the reaction. Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods researchgate.net. For example, the synthesis of hydrazides from carboxylic acids and hydrazine hydrate can be accomplished in seconds under solvent-free microwave conditions, whereas conventional methods require hours researchgate.net. Applying this technique to the reaction of N,N-Dimethylaminochloropropane and hydrazine could potentially shorten the reaction time and improve energy efficiency.
Solvent selection is another critical aspect of green chemistry. The established synthesis uses water, which is a green solvent. However, exploring solvent-free conditions is another advanced green strategy minarjournal.com. The reaction could be attempted by grinding the solid reactants together or by microwave heating of the neat reactants, which would eliminate the need for a solvent and simplify product workup minarjournal.comorientjchem.org.
The efficiency of a synthetic route can be quantitatively assessed using green chemistry metrics such as atom economy and the E-factor (environmental factor). An ideal synthesis would have a high atom economy, incorporating the maximum number of atoms from the reactants into the final product, and a low E-factor, minimizing the amount of waste generated per kilogram of product researchgate.net. Optimizing the synthesis of this compound would involve selecting pathways and conditions that improve these metrics.
Advanced Purification and Isolation Techniques for Research-Grade this compound
Obtaining research-grade this compound requires effective purification techniques to remove unreacted starting materials, by-products, and other impurities.
Fractional distillation under reduced pressure is a standard method for purifying liquid amines and hydrazines, separating compounds based on differences in their boiling points. However, when impurities are structurally similar to the product, more advanced techniques may be necessary.
One such technique involves the selective removal of impurities through complexation. For instance, in the purification of the structurally related compound N,N-dimethylaminopropylamine, a key impurity, 1,3-diaminopropane, is removed by adding a salt of a transition metal. The metal salt forms a stable chelate complex with the diamine impurity, which can then be separated from the desired product by distillation google.com. This approach could be adapted to remove potential diamine or hydrazine-related impurities from the target compound.
A multi-step purification protocol can be employed to achieve very high purity. A comprehensive procedure, adapted from the purification of hydrazides, could involve the following steps orgsyn.org:
Initial Concentration: The crude reaction mixture is concentrated by rotary evaporation to remove the bulk of the solvent.
Filtration of By-products: If by-products precipitate upon concentration, they can be removed by simple filtration.
Azeotropic Water Removal: To remove residual water, the crude product can be dissolved in a solvent like toluene and distilled using a Dean-Stark apparatus. This azeotropically removes water, which is crucial as water can interfere with subsequent reactions or characterization.
Filtration of Salts: After water removal, inorganic salts (like sodium chloride if a salt-based precursor is used) that are insoluble in the organic solvent will precipitate and can be removed by a second filtration orgsyn.org.
Final Purification: The filtrate is concentrated, and the final product can be purified by recrystallization (if a solid) or high-vacuum fractional distillation (if a liquid).
The selection of a specific purification technique depends on the physical state of the compound and the nature of the impurities present.
| Technique | Principle | Application for this compound |
| Fractional Distillation | Separation based on boiling point differences. | Primary purification of the liquid product. |
| Complexation | Selective reaction of an impurity with an additive (e.g., metal salt) to form a separable complex. | Removal of structurally similar impurities like diamines google.com. |
| Azeotropic Distillation | Removal of water by distillation with an immiscible solvent (e.g., toluene). | To obtain an anhydrous product for moisture-sensitive applications orgsyn.org. |
| Recrystallization | Purification of solids based on differential solubility in a solvent at varying temperatures. | Purification of the product if it is a solid or can be converted to a solid salt derivative. |
Reactivity and Mechanistic Studies of 3 Dimethylamino Propyl Hydrazine
Nucleophilic Characteristics and Reactivity Profile with Diverse Electrophilic Substrates
The nucleophilicity of hydrazines is a key aspect of their chemical behavior. The presence of the electron-donating [3-(Dimethylamino)propyl] group is expected to influence the electron density on the hydrazine (B178648) nitrogens, thereby affecting its reactivity towards electrophiles. Studies on related hydrazine derivatives provide insights into these characteristics.
The interaction of hydrazines with various electrophiles, such as benzhydrylium ions and quinone methides, has been studied to determine their nucleophilicity parameters. researchgate.net These studies reveal that while hydrazines are generally potent nucleophiles, their reactivity is sensitive to the nature of the electrophile and the solvent. researchgate.netresearchgate.net The α-effect, which often leads to enhanced nucleophilicity in atoms with an adjacent lone pair, is not consistently observed as a dominant factor in the reactivity of hydrazines. researchgate.net
Reactions of [3-(Dimethylamino)propyl]hydrazine with Carbonyl Compounds: Hydrazone Formation and Subsequent Chemical Transformations
A fundamental reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.orgnumberanalytics.com This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. numberanalytics.com The resulting hydrazone contains a C=N-N linkage and is a versatile intermediate in organic synthesis.
The general mechanism for hydrazone formation involves the following steps:
Nucleophilic Attack: The primary amine of the hydrazine attacks the electrophilic carbonyl carbon. numberanalytics.com
Proton Transfer: An intramolecular or intermolecular proton transfer occurs. numberanalytics.com
Dehydration: A molecule of water is eliminated to form the C=N double bond of the hydrazone. numberanalytics.com
The formation of hydrazones is a reversible reaction, and they can be hydrolyzed back to the corresponding carbonyl compound and hydrazine. wikipedia.org Alkyl hydrazones are generally more susceptible to hydrolysis than their oxime counterparts. wikipedia.org
Hydrazones derived from this compound can undergo further transformations. One of the most notable is the Wolff-Kishner reduction, where the hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group (an alkane). libretexts.orglibretexts.orgopenstax.org This reaction proceeds through the formation of a hydrazone anion, followed by loss of dinitrogen gas and protonation of the resulting carbanion. libretexts.orglibretexts.orgopenstax.org
Cyclization Reactions Catalyzed or Mediated by this compound, Leading to Heterocyclic Systems
Hydrazines are crucial building blocks in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govmdpi.combeilstein-journals.orgresearchgate.net The two nitrogen atoms of the hydrazine moiety can be incorporated into a ring system through reactions with suitable difunctional electrophiles.
One common application is the synthesis of pyrazoles, which are five-membered aromatic heterocycles with two adjacent nitrogen atoms. nih.govbeilstein-journals.org These can be prepared by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgvaia.com The reaction of this compound with a 1,3-dicarbonyl compound would be expected to yield a pyrazole (B372694) with a [3-(Dimethylamino)propyl] substituent on one of the nitrogen atoms. The regioselectivity of this reaction, i.e., which nitrogen atom of the substituted hydrazine becomes N1 of the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. beilstein-journals.org
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic systems. nih.govrsc.org The use of metal acetylacetonates (B15086760) or dibenzylideneacetonates as substrates in reactions with hydrazines can provide the dicarbonyl moiety directly, leading to the formation of pyrazoles in a single step without the need for a base or other additives. nih.govrsc.org
Role of this compound in Reductive Processes and Electron Transfer Mechanisms
While the Wolff-Kishner reduction is a classic example of a reductive process involving a hydrazone intermediate, the broader role of hydrazines in electron transfer mechanisms is also of interest. Hydrazine and its derivatives are known reducing agents. nih.gov
The electrochemical properties of hydrazines are relevant to their potential role in electron transfer processes. The oxidation of hydrazines can lead to the formation of radical species, which can then participate in various chemical transformations. nih.gov The presence of the dimethylamino group in this compound could influence its oxidation potential and the stability of any resulting radical intermediates.
In the context of biochemistry, electron-rich hydrazines have been used as probes to target electrophilic species within the proteome. nih.gov These probes can react through both polar and radical-based mechanisms, highlighting the ability of hydrazines to engage in electron transfer processes. nih.gov
Acid-Base Properties of this compound and Their Influence on Reaction Selectivity
This compound possesses three basic nitrogen centers: the two nitrogens of the hydrazine moiety and the tertiary amine nitrogen. The relative basicities of these sites will play a crucial role in its chemical reactivity and selectivity. The pKa values of these nitrogens will determine the predominant species present at a given pH.
The protonation state of the hydrazine will significantly impact its nucleophilicity. Generally, the protonated form is less nucleophilic. The tertiary amine, being more basic than the hydrazine nitrogens, is likely to be protonated first under acidic conditions. This could potentially influence the conformation of the molecule and the accessibility of the hydrazine moiety.
In reactions where this compound acts as a base or a nucleophile, the pH of the reaction medium can be used to control the selectivity. For example, in the formation of hydrazones, the reaction is often catalyzed by acid, but excessive acidity can lead to full protonation of the hydrazine, rendering it non-nucleophilic. numberanalytics.com The presence of the internal tertiary amine in this compound could act as an internal buffer, influencing the local pH at the reaction center.
Participation of this compound as a Ligand or Reagent in Metal-Catalyzed Reactions
The ability of this compound to act as a ligand in metal-catalyzed reactions is an area of significant interest. The presence of multiple nitrogen atoms allows it to function as a chelating or bridging ligand. The [3-(Dimethylamino)propyl] group can form a stable five-membered chelate ring with a metal center, involving the tertiary amine and one of the hydrazine nitrogens.
Complexes of transition metals with ligands containing the [3-(dimethylamino)propyl] moiety have been synthesized and characterized. For instance, square-planar complexes of Nickel(II), Palladium(II), and Platinum(II) with two chelating 3-dimethylamino-1-propyl ligands have been reported. illinois.edu These studies demonstrate the strong coordinating ability of the dimethylamino group. The platinum complex, in particular, shows thermal stability, which is attributed to the strong Pt-N bond. illinois.edu
In the context of catalysis, hydrazines can participate in metal-catalyzed cross-coupling reactions for the formation of C-N bonds. nih.gov While challenging, these reactions are of great importance in medicinal chemistry. rsc.org The specific structure of this compound could offer unique reactivity or selectivity in such transformations, either as a reactant or as a ligand that modifies the properties of the metal catalyst.
Elucidation of Reaction Mechanisms Involving this compound via Kinetic and Spectroscopic Analyses
Understanding the mechanisms of reactions involving this compound requires detailed kinetic and spectroscopic studies. mdpi.comresearchgate.netnih.govdtic.mil Techniques such as UV-vis spectroscopy, stopped-flow, and laser-flash photolysis can be employed to measure the rates of reaction with various electrophiles. researchgate.net
Kinetic studies can help to determine the order of the reaction, the rate constants, and the activation parameters, providing insights into the transition state of the reaction. For example, the kinetics of the reactions of hydrazines with benzhydrylium ions have been used to quantify their nucleophilicity. researchgate.net
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are invaluable for characterizing the products and intermediates of reactions. illinois.edunih.govrsc.org In the case of metal complexes involving this compound, NMR can be used to study dynamic processes such as ring inversion of the chelate structure. illinois.edu Mass spectrometry is crucial for identifying the products of reactions and for studying the fragmentation patterns of the compound and its derivatives. nih.govnih.gov
The study of the thermal decomposition of related compounds provides a framework for understanding the potential breakdown pathways of this compound. For example, studies on the pyrolysis of methylhydrazine have shown that it can decompose via molecular elimination of ammonia (B1221849) and hydrogen. dtic.mil
Applications of 3 Dimethylamino Propyl Hydrazine in Advanced Organic Synthesis
Construction of Nitrogen-Containing Heterocycles Utilizing Hydrazine (B178648) Derivatives
The condensation of compounds containing a hydrazine moiety with 1,3-dielectrophilic species is a cornerstone of heterocyclic chemistry for synthesizing five- and six-membered rings containing two adjacent nitrogen atoms.
Synthesis of Pyrazole (B372694) and Pyrazolone Derivatives
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles, is commonly achieved through the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com This reaction, known as the Knorr pyrazole synthesis, is highly versatile. While numerous examples exist for hydrazine hydrate and arylhydrazines, specific studies detailing the reaction kinetics, yields, and regioselectivity with [3-(Dimethylamino)propyl]hydrazine are not documented. The general reaction mechanism is outlined below:
Step 1: Nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-diketone.
Step 2: Formation of a hydrazone intermediate.
Step 3: Intramolecular condensation involving the second nitrogen atom and the remaining carbonyl group.
Step 4: Dehydration to yield the aromatic pyrazole ring.
Pyrazolones are synthesized similarly, typically by reacting a hydrazine derivative with a β-keto ester. nih.gov This reaction is fundamental for producing a wide range of biologically active molecules. The reaction of ethyl acetoacetate with hydrazine hydrate is a classic method to produce 3-methyl-5-pyrazolone. nih.gov The hypothetical reaction with this compound would be expected to yield a 1-substituted pyrazolone, though experimental data is lacking.
Table 1: General Reactants for Pyrazole and Pyrazolone Synthesis
| Heterocycle | Hydrazine Component | 1,3-Dielectrophile Component |
|---|---|---|
| Pyrazole | Hydrazine / Substituted Hydrazine | 1,3-Diketone, α,β-Unsaturated Ketone |
Formation of Pyridazine and Pyrimidine Derivatives
Pyridazines, six-membered aromatic heterocycles with two adjacent nitrogen atoms, are typically synthesized by the reaction of a hydrazine with a 1,4-dicarbonyl compound (Paal-Knorr synthesis) or by the condensation of α,β-unsaturated-γ-keto acids. nih.govwikipedia.org Another significant route involves the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines or 1,2,3-triazines with electron-rich dienophiles. organic-chemistry.org The reaction of maleic anhydride derivatives with hydrazine is also a common pathway to pyridazinediones. wikipedia.org
The synthesis of pyrimidines, which contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, does not typically involve hydrazines as the core N-N fragment is absent. The most common method is the Prinzbach synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. bu.edu.egnih.gov
Other Fused and Polycyclic Heterocyclic Systems Featuring Hydrazine Derivatives
Hydrazine and its derivatives are crucial for synthesizing a variety of fused heterocyclic systems. For instance, they are used to construct pyrazole rings fused to other carbocyclic or heterocyclic systems. A common strategy involves the reaction of a hydrazine with a cyclic ketone bearing an α,β-unsaturated moiety or a β-keto ester group. beilstein-journals.org This leads to the formation of fused systems like indazoles (benzo[c]pyrazoles) or pyrazolo[1,5-a]pyrimidines. 5-aminopyrazoles, formed from hydrazines, are versatile precursors for a wide array of fused pyrazoloazines. beilstein-journals.orgresearchgate.net While these synthetic strategies are well-established for simple hydrazines, their application using this compound has not been specifically reported.
Utilization in Peptide and Amide Bond Formation via Chemical Activation Pathways
The formation of amide and peptide bonds is a fundamental transformation in organic chemistry. While direct condensation of a carboxylic acid and an amine is generally inefficient, various activation methods are employed. The most prominent reagents for this purpose are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). It is crucial to distinguish EDC from this compound, as they are different compounds with distinct functions. EDC is a dehydrating agent used to activate carboxylic acids for coupling with amines. researchgate.net
Hydrazine derivatives, specifically peptide hydrazides, play a role in a different strategy for peptide synthesis known as fragment condensation via the azide method. thieme-connect.de In this approach:
A protected peptide segment is synthesized with a C-terminal ester, which is then converted to a peptide hydrazide by treatment with hydrazine hydrate.
The peptide hydrazide is subsequently converted to a reactive peptide azide using nitrous acid under cold conditions.
This activated peptide azide is then coupled with another peptide segment (with a free N-terminus) to form a longer peptide chain.
This method is valuable for minimizing racemization during the coupling of peptide fragments. However, the direct use of this compound as an activating agent for amide bond formation is not a documented pathway. nih.govnih.gov
Role of this compound as a Component in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govbeilstein-journals.org Hydrazines are frequently used as one of the components in MCRs to build heterocyclic libraries. researchgate.net
For example, a four-component reaction involving a hydrazine, a β-keto ester, an aldehyde, and malononitrile can lead to the formation of complex pyranopyrazole systems. researchgate.netresearchgate.net The reaction typically proceeds through the initial formation of a pyrazolone from the hydrazine and β-keto ester, which then participates in a series of condensation and cyclization reactions with the other components.
While these MCRs are powerful tools in diversity-oriented synthesis, there are no specific examples in the literature that list this compound as a reactant. The utility of the dimethylaminopropyl group in such reactions would need to be experimentally determined.
Development of Novel Reagents and Catalysts Derived from this compound
The tertiary amine functionality within the this compound structure suggests its potential as a precursor for various reagents and catalysts. The dimethylamino group can be quaternized to form ammonium salts, which could function as phase-transfer catalysts or ionic liquids. A basic ionic liquid, 1-[3-(dimethylamino)propyl]-1,4-diazabicyclo[2.2.2]octan-1-ium hydroxide, which shares the same dimethylaminopropyl backbone, has been synthesized and used as a catalyst for the synthesis of pyranopyrazole derivatives. researchgate.net This suggests that the core structure is valuable for developing novel catalytic systems. However, specific reagents or catalysts directly derived from this compound itself are not described in the current literature.
Advanced Spectroscopic and Structural Elucidation of 3 Dimethylamino Propyl Hydrazine and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of [3-(Dimethylamino)propyl]hydrazine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of chemically distinct nuclei within the molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the dimethylamino group, the three methylene (B1212753) (-CH₂-) groups of the propyl chain, and the protons of the hydrazine (B178648) (-NH and -NH₂) moiety. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the connectivity between adjacent groups. For instance, the protons on the methylene group adjacent to the hydrazine would be coupled to the protons on the central methylene group, resulting in a triplet, and so on down the chain.
Similarly, the ¹³C NMR spectrum would display distinct peaks for each of the carbon atoms in the molecule: the two equivalent methyl carbons of the dimethylamino group and the three unique carbons of the propyl chain. The chemical shifts of these signals are indicative of their electronic environment.
While specific experimental spectra for this compound are not widely published, data from structurally related compounds, such as 3-(dimethylamino)propyl chloride hydrochloride, can be used to predict the approximate chemical shifts. chemicalbook.com The presence of the terminal hydrazine group in place of a chlorine atom would be expected to influence the chemical shifts of the adjacent methylene groups significantly.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from related compounds.
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the compound's chemical formula (C₅H₁₅N₃).
Beyond simple characterization, advanced MS techniques such as tandem mass spectrometry (MS/MS) are critical for structural elucidation and reaction monitoring. In MS/MS analysis, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragments. The analysis of these fragment ions provides a "fingerprint" that confirms the molecular structure, for example, by showing the loss of a dimethylamino group or cleavage along the propyl chain.
Predicted Mass Spectrometry Data for this compound Adducts. uni.lu Data calculated using CCSbase and sourced from PubChemLite.
Furthermore, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring reactions involving this compound. For instance, in the synthesis of hydrazone derivatives (by reacting the hydrazine with aldehydes or ketones), LC-MS can be used to track the consumption of the starting material and the formation of the desired product in real-time, providing crucial data for reaction optimization.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are complementary and probe the vibrational modes of molecular bonds.
For this compound, IR and Raman spectra would be expected to show characteristic bands corresponding to:
N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region, these bands are characteristic of the hydrazine group's N-H bonds. The presence of both symmetric and asymmetric stretches can often be resolved.
C-H stretching: Arising from the methyl and methylene groups, these vibrations appear in the 2800-3000 cm⁻¹ range.
N-H bending: These "scissoring" vibrations of the -NH₂ group usually occur in the 1590-1650 cm⁻¹ region.
C-N stretching: Vibrations from the C-N bonds of the dimethylamino and propylamino groups would be found in the 1000-1250 cm⁻¹ region.
Analysis of these spectral features confirms the presence of the key functional groups. For instance, in a reaction to form a hydrazone, the disappearance of the N-H bending vibration around 1600 cm⁻¹ and the appearance of a C=N stretching vibration would provide clear evidence of the reaction's success. Studies on related compounds, such as unsymmetrical dimethylhydrazine, utilize infrared multiple photon dissociation (IRMPD) action spectroscopy combined with theoretical calculations to precisely assign these vibrational modes. nih.gov
Characteristic Vibrational Frequencies for this compound This table is predictive and based on general spectroscopic data and findings from related hydrazine compounds.
X-ray Crystallography for Solid-State Molecular Architecture Determination of this compound Derivatives
While the parent compound, this compound, is a liquid or oil at room temperature, its derivatives can often be synthesized as stable, crystalline solids. americanelements.com X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state for these crystalline materials.
To perform this analysis, a suitable single crystal of a derivative must first be obtained. This is typically achieved by reacting this compound with another molecule to form a stable, crystalline product. A common strategy is the reaction with an aldehyde or ketone to form a hydrazone derivative. These derivatives often have a higher propensity to crystallize.
Once a suitable crystal is grown and irradiated with X-rays, the resulting diffraction pattern is analyzed to build an electron density map, from which a complete molecular model can be constructed. This model provides unparalleled detail, including:
Precise bond lengths and angles: Confirming the molecular geometry and connectivity.
Conformational details: Revealing the exact spatial orientation (e.g., gauche or anti) of the propyl chain.
Intermolecular interactions: Identifying and quantifying non-covalent forces such as hydrogen bonding. For a derivative of this compound, this could reveal hydrogen bonds between the hydrazine N-H group of one molecule and the tertiary amine nitrogen of a neighboring molecule, which dictates the crystal packing and solid-state properties.
Although no published crystal structures currently exist for derivatives of this compound specifically, the technique has been widely applied to other hydrazine derivatives, demonstrating its power in unambiguously confirming molecular architecture. nih.gov Such an analysis would be the ultimate step in the structural elucidation of a new derivative.
Computational and Theoretical Investigations of 3 Dimethylamino Propyl Hydrazine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For [3-(Dimethylamino)propyl]hydrazine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can elucidate a variety of electronic properties. kbhgroup.in These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
The analysis of the HOMO and LUMO energy levels is particularly crucial for predicting the reactivity of this compound. The HOMO, or highest occupied molecular orbital, indicates regions of the molecule susceptible to electrophilic attack, while the LUMO, or lowest unoccupied molecular orbital, points to sites prone to nucleophilic attack. For instance, in related hydrazine (B178648) derivatives, the nitrogen atoms are often the primary sites of both protonation and oxidation, a feature that can be quantified and visualized through DFT. imist.ma
| Electronic Property | Predicted Significance for this compound |
| HOMO Energy | Influences the compound's ability to act as an electron donor in reactions. The lone pairs on the nitrogen atoms are expected to be the main contributors. |
| LUMO Energy | Relates to the compound's ability to act as an electron acceptor. Important for understanding reactions with nucleophiles. |
| HOMO-LUMO Gap | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | Provides insight into the overall polarity of the molecule, which affects its solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | A color-mapped surface that visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms are expected to be the most electron-rich sites. |
These computational insights are invaluable for rationalizing observed chemical behavior and for predicting the outcomes of reactions involving this compound.
Conformational Analysis and Energy Minimization Studies of this compound
The flexibility of the propyl chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable three-dimensional structures of the molecule and to determine the energy barriers between them. This is typically achieved through systematic or stochastic searches of the potential energy surface, followed by geometry optimization and energy minimization calculations using methods like Hartree-Fock or DFT. wayne.edu
For this compound, the key dihedral angles to consider are those around the C-C and C-N bonds of the propyl chain, as well as the N-N bond of the hydrazine moiety. The relative energies of different conformers are influenced by a combination of factors, including steric hindrance between bulky groups (like the dimethylamino group), torsional strain, and intramolecular hydrogen bonding.
A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers. The table below presents a conceptual summary of the types of results expected from such a study.
| Conformer Type | Key Dihedral Angles | Relative Energy (kcal/mol) | Predicted Stability Factors |
| Extended (Anti) | C-C-C-N and C-C-N-N angles are ~180° | 0.0 (Reference) | Minimizes steric repulsion between the terminal dimethylamino and hydrazine groups. |
| Gauche | One or more C-C-C-N or C-C-N-N angles are ~60° | 0.5 - 2.0 | May be stabilized by favorable intramolecular interactions, but can introduce some steric strain. |
| Folded | The propyl chain folds back on itself | > 2.0 | Generally less stable due to increased steric clashes, unless stabilized by a strong intramolecular hydrogen bond. |
Understanding the preferred conformations of this compound is essential for interpreting its spectroscopic data and for modeling its interactions with other molecules, such as in biological systems or as a ligand in coordination chemistry.
Reaction Pathway Modeling and Transition State Analysis of this compound Transformations
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. This provides a detailed, step-by-step picture of the reaction mechanism. For transformations involving this compound, such as its oxidation or its reaction with electrophiles, reaction pathway modeling can reveal the sequence of bond-breaking and bond-forming events. rsc.org
The process typically involves locating the transition state structure for each elementary step of the proposed mechanism. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. Methods like variational transition state theory can be used to calculate reaction rate constants. mdpi.com
A theoretical investigation into the reaction of this compound with a simple electrophile, for instance, would likely explore the following aspects, with the findings presented in a format similar to the table below:
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Key Structural Features of the Transition State |
| Nucleophilic Attack | The lone pair of a nitrogen atom attacks the electrophile. | Varies with electrophile | Elongated N-electrophile bond and partial charge development. |
| Proton Transfer | A proton is transferred from the hydrazine moiety to a base. | Varies with base strength | The proton is situated between the donor and acceptor atoms. |
| Rearrangement | A subsequent intramolecular rearrangement, if applicable. | Varies with mechanism | Cyclic or strained intermediate structure. |
By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. These studies are crucial for understanding the reactivity of this compound and for designing new synthetic routes.
Quantum Chemical Characterization of Intermolecular Interactions Involving this compound
The way in which this compound interacts with other molecules is governed by a variety of non-covalent forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces. Quantum chemical calculations can be used to characterize these intermolecular interactions in detail, providing information on their strength, geometry, and electronic nature. researchgate.net
Due to the presence of both hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen atoms), this compound can form strong hydrogen bonds with itself and with other molecules like water or alcohols. The tertiary amine group can also act as a hydrogen bond acceptor.
Computational studies of intermolecular complexes of this compound would typically involve optimizing the geometry of the complex and then performing an energy decomposition analysis to quantify the contributions of different interaction components. The results could be summarized as follows:
| Interacting Partner | Type of Interaction | Calculated Interaction Energy (kcal/mol) | Primary Contributing Forces |
| Water | Hydrogen Bonding | -5 to -8 | Electrostatics, Polarization |
| Methanol | Hydrogen Bonding | -4 to -7 | Electrostatics, Polarization |
| Another this compound molecule | Hydrogen Bonding, Dispersion | -3 to -6 | Electrostatics, Dispersion |
These theoretical investigations into intermolecular forces are fundamental for understanding the physical properties of this compound, such as its boiling point and solubility, as well as its behavior in condensed phases and its potential for self-assembly.
Synthesis and Chemical Exploration of 3 Dimethylamino Propyl Hydrazine Derivatives and Analogues
Systematic Structural Modifications of [3-(Dimethylamino)propyl]hydrazine and Their Impact on Chemical Reactivity
Systematic modification of the this compound structure is a key strategy to modulate the chemical reactivity and biological activity of its derivatives. Changes to the N,N-dimethylamino group, the propyl chain, or the hydrazine (B178648) moiety itself can have profound effects on the molecule's properties.
Research into analogues of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram, which features a [3-(Dimethylamino)propyl] group, provides a clear example of how structural modifications impact reactivity at a biological target, the serotonin transporter (SERT). nih.gov In these studies, the terminal dimethylamino group was a primary target for modification. Selective mono-demethylation of the parent compound using ACE-Cl resulted in a secondary amine, which served as a key intermediate for further derivatization. nih.gov This secondary amine could then be reacted with various aldehydes or ketones via reductive amination to introduce a wide range of substituents, effectively exploring the steric and electronic requirements of the SERT binding site. nih.gov
Further modifications included extending the dimethylamino group. For instance, hydrolysis of a nitrile group on the aromatic ring to an amide or its reduction to a primary amine led to a decrease in SERT binding affinity. However, subsequent extension of this new amino group with a dimethylamino function resulted in compounds that regained or even exceeded the binding affinity of their precursor. nih.gov This demonstrates that while the core [3-(Dimethylamino)propyl] structure is important, its reactivity and interaction profile can be fine-tuned through strategic additions. The nucleophilicity of the hydrazine or amine is significantly influenced by its substituents; methyl groups, for instance, generally increase the reactivity of the α-nitrogen in a hydrazine while decreasing the reactivity of the β-nitrogen. researchgate.net
The impact of these structural changes on the binding affinity to the primary (S1) and allosteric (S2) sites of SERT is summarized in the table below.
| Modification to [3-(Dimethylamino)propyl] Moiety Analogue | Description of Structural Change | Impact on SERT Binding Affinity (Reactivity) | Reference |
| N-Demethylation | Conversion of the terminal -N(CH₃)₂ to -NH(CH₃). | Creates a reactive secondary amine for further functionalization. nih.gov | nih.gov |
| N-Alkylation/Arylation | Addition of various alkyl or aryl groups to the demethylated nitrogen. | Generally well-tolerated, indicating steric bulk is permitted at the binding site. nih.gov | nih.gov |
| Chain Extension at Aromatic Core | Addition of a dimethylaminomethyl group to the phenyl ring. | Resulted in compounds with similar or improved binding affinity compared to the primary amine precursor. nih.gov | nih.gov |
| Dimerization | Linking two citalopram-like molecules, one via the N-demethylated amine. | The resulting dimeric ligand retained high affinity for the S1 site and showed allosteric modulation at the S2 site. nih.gov | nih.gov |
Elucidation of Chemo- and Regioselectivity in the Synthesis of this compound Derivatives
The synthesis of heterocyclic compounds from hydrazines and polycarbonyl substrates is a powerful method for generating molecular diversity. However, the presence of multiple reactive sites on both reactants often leads to challenges in controlling chemo- and regioselectivity, resulting in mixtures of isomers. The outcome of such reactions is highly dependent on the substituents on the hydrazine and the substrate, as well as the reaction conditions.
The reaction of 1,3-dicarbonyl compounds with substituted hydrazines to form pyrazoles is a classic example. urfu.ru The direction of the initial nucleophilic attack by the hydrazine and the subsequent cyclization-dehydration steps determine which regioisomer is formed. For an unsymmetrical dicarbonyl compound, a substituted hydrazine like this compound can, in principle, yield two different pyrazole (B372694) regioisomers.
Studies on the condensation of 1,2,4-triketone analogues with various hydrazines have shown that chemo- and regioselectivity can be effectively controlled. urfu.ru For instance, the nature of the solvent can dictate the reaction pathway. In some cases, reactions with arylhydrazines can lead to different products, such as pyrazoles or pyridazinones, based on which carbonyl groups are attacked. urfu.ru Furthermore, performing a reaction in a one-pot, multi-step sequence can yield a single, highly substituted pyrazole derivative with high regio- and chemo-selectivity, whereas alternative stepwise protocols may lead to different outcomes. nih.gov The electronic effects of substituents on the reactants play a crucial role; electron-withdrawing groups can activate a nearby carbonyl for nucleophilic attack, guiding the regiochemical outcome. urfu.ru
The following table illustrates the general principles of regioselectivity in pyrazole synthesis.
| Reactant 1 (Dicarbonyl) | Reactant 2 (Hydrazine) | Reaction Conditions | Observed Outcome/Product | Reference |
| Unsymmetrical β-Diketone | Substituted Hydrazine (e.g., Methylhydrazine) | One-pot, three-step protocol | Highly regio- and chemo-selective formation of a single N¹-substituted pyrazole isomer. nih.gov | nih.gov |
| Unsymmetrical β-Diketone | Substituted Hydrazine (e.g., Methylhydrazine) | Stepwise protocol | Altered chemo- and regioselectivity compared to the one-pot method. nih.gov | nih.gov |
| 1,2,4-Triketone Analogue | Arylhydrazine | Solvent-dependent | Formation of different products (pyrazoles vs. pyridazinones) based on reaction pathway control. urfu.ru | urfu.ru |
Design and Synthesis of Bifunctional Reagents Incorporating the this compound Moiety
The [3-(Dimethylamino)propyl] group is a valuable component in the design of bifunctional reagents, which are molecules designed to perform at least two distinct functions. A prominent example is its incorporation into coupling agents used in peptide and amide synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a widely used water-soluble carbodiimide (B86325) that facilitates the formation of amide bonds between a carboxylic acid and an amine (or a hydrazone). mdpi.com In the synthesis of novel hydrazide-hydrazone derivatives, EDC is used to couple a carboxylic acid to a pre-formed hydrazone. mdpi.com The [3-(Dimethylamino)propyl] moiety in EDC serves a critical function: the tertiary amine can be protonated, which significantly increases the reagent's solubility in aqueous media. This allows coupling reactions to be performed under mild, aqueous conditions and simplifies purification, as the urea (B33335) byproduct is also water-soluble and can be easily washed away.
Beyond coupling agents, the [3-(Dimethylamino)propyl] moiety can be part of a larger bifunctional molecule designed to interact with multiple targets or multiple sites on a single target. In the development of SERT probes, dimeric ligands were synthesized where two citalopram-like units were tethered together. nih.gov One such dimer was created by linking a molecule through its N-demethylated [3-(amino)propyl] side chain. This bifunctional molecule was designed to potentially bridge the primary (S1) and allosteric (S2) binding sites on the transporter, demonstrating high affinity for the S1 site while also acting as an allosteric modulator. nih.gov This illustrates a sophisticated approach where the moiety is integral to a reagent designed for specific, dual-function molecular probing.
| Bifunctional Reagent | Incorporated Moiety | Function 1 | Function 2 | Application Example | Reference |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | [3-(Dimethylamino)propyl]amine | Activates carboxylic acids for coupling. | Confers water solubility for ease of use and purification. | Amide bond formation in the synthesis of hydrazide-hydrazones. mdpi.com | mdpi.com |
| Dimeric Citalopram Analogue | [3-(Amino)propyl] group as a linker | Binds to the primary (S1) site of the serotonin transporter. | Allosterically modulates binding at the secondary (S2) site. | Probing the structure and function of the serotonin transporter. nih.gov | nih.gov |
Future Research Directions and Emerging Paradigms in 3 Dimethylamino Propyl Hydrazine Chemistry
Integration of [3-(Dimethylamino)propyl]hydrazine Chemistry into Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry represents a significant evolution in chemical manufacturing, offering enhanced safety, efficiency, and control. europa.eu Flow chemistry systems, where reagents are pumped through a network of tubes and reactors, are particularly well-suited for handling hazardous reagents and for optimizing reaction conditions with high precision. europa.eunih.gov
The inherent reactivity of hydrazine (B178648) and its derivatives can present safety challenges in large-scale batch reactions. The integration of this compound into flow chemistry platforms could mitigate these risks by minimizing the volume of reactive material at any given time. The superior heat and mass transfer in microreactors would allow for precise temperature control, preventing runaway reactions that can occur in large batch reactors. europa.eu
Future research in this area should focus on developing robust and optimized flow synthesis protocols for reactions involving this compound. This includes its use as a nucleophile, a building block for heterocyclic synthesis, or as a precursor to more complex molecules. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could be employed to rapidly screen a wide range of reaction conditions, accelerating the discovery of new transformations and applications for this compound. nih.gov The development of such automated systems would enable high-throughput experimentation, facilitating the exploration of its chemical space in a safe and efficient manner.
Exploration of Novel Catalytic Roles and Applications for this compound and its Derivatives
Hydrazine derivatives have been utilized in various catalytic applications, and the unique structure of this compound suggests it could serve as a versatile catalyst or ligand. The presence of both a soft hydrazine nitrogen and a hard dimethylamino nitrogen allows for multiple modes of coordination to metal centers, making it a potentially valuable ligand in organometallic catalysis.
One promising area of investigation is its potential role in reactions that proceed via an azodicarboxylate intermediate, such as the Mitsunobu reaction. While traditional Mitsunobu reagents can be hazardous, in-situ generation of the active species from a stable precursor is a desirable strategy. Research could explore the development of catalytic cycles where this compound is reversibly oxidized to its corresponding azo compound, which then participates in the desired transformation.
Furthermore, the bifunctional nature of this compound could be exploited in cooperative catalysis. The tertiary amine could act as a Brønsted or Lewis base to activate one substrate, while the hydrazine moiety coordinates to a metal catalyst or activates another reaction partner. This dual activation strategy could lead to novel and highly efficient catalytic systems for a variety of organic transformations. Future work should involve the synthesis of metal complexes of this compound and the evaluation of their catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization.
Potential Advanced Materials Science Applications Based on the Unique Chemical Properties of this compound
The functional groups within this compound make it an attractive monomer or functionalizing agent for the creation of advanced materials with tailored properties. The dimethylamino group can impart pH-responsiveness to polymers, while the hydrazine moiety offers a reactive handle for cross-linking or post-polymerization modification.
Polymers derived from acrylamide (B121943) or methacrylamide (B166291) monomers containing a dimethylaminopropyl group, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), have been investigated for a range of applications, including drug delivery, gene delivery, and as responsive materials. sigmaaldrich.comresearchgate.net These polymers exhibit pH-dependent swelling behavior due to the protonation and deprotonation of the tertiary amine. nih.gov Similarly, polymers incorporating this compound could be designed as "smart" hydrogels that respond to changes in pH, making them suitable for controlled release applications.
Q & A
Q. How can conflicting yields in hydrazone formation be resolved when using this compound?
- Contradictions often arise from reaction conditions. For example, refluxing in ethanol vs. acetic acid can alter reaction kinetics. Optimize by: (i) Screening solvents (e.g., ethanol, THF) and temperatures; (ii) Adding catalysts like Au(I) complexes to enhance regioselectivity ; (iii) Monitoring intermediates via NMR or LC-MS to identify side reactions .
Q. What advanced strategies mitigate interference in quantifying this compound in biological matrices?
- Traditional colorimetric assays (e.g., p-dimethylaminobenzaldehyde) suffer from amine interference. Instead: (i) Use derivatization with fluorogenic tags (e.g., dansyl chloride) followed by HPLC-FLD ; (ii) Employ electrochemical sensors functionalized with arginine-modified electrodes for selective detection .
Q. How does structural modification of this compound influence its bioactivity in anticancer studies?
- Structure-activity relationship (SAR) studies show that substituents on the dimethylamino group modulate cytotoxicity. For example: (i) Adding electron-withdrawing groups (e.g., halogens) enhances DNA intercalation; (ii) Bulky aryl groups improve binding to enzyme active sites (e.g., tyrosine kinase inhibitors) . Test derivatives against cell lines (e.g., HEPG2-1) using MTT assays .
Q. What mechanistic insights explain the instability of this compound under acidic conditions?
- The dimethylamino group protonates in acidic media, destabilizing the hydrazine bond. This leads to hydrolysis or formation of diazonium intermediates. Stabilize by: (i) Buffering solutions at pH 6–8; (ii) Using protective groups (e.g., Boc) on the amine during synthesis .
Data Contradiction Analysis
Q. Why do different studies report varying catalytic efficiencies for this compound in enzyme inhibition?
- Discrepancies may stem from: (i) Enzyme source variability (e.g., human vs. bacterial polyphenoloxidase); (ii) Assay conditions (e.g., light exposure affecting chloroplast-based enzymes ); (iii) Competitive inhibition by byproducts like semicarbazides. Validate via kinetic assays (e.g., Lineweaver-Burk plots) .
Methodological Resources
- Spectral Data : Reference IR and NMR peaks from NIST Chemistry WebBook for structural validation .
- Synthetic Protocols : Adapt procedures for analogous hydrazines, such as phenylhydrazine derivatives .
- Safety Protocols : Follow guidelines for hydrazine handling from spaceport industry reports, emphasizing fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
